molecular formula C11H16O B6243750 spiro[5.5]undec-3-en-2-one CAS No. 66868-93-7

spiro[5.5]undec-3-en-2-one

Cat. No.: B6243750
CAS No.: 66868-93-7
M. Wt: 164.24 g/mol
InChI Key: OOCQAZITDZDUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[5.5]undec-3-en-2-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, which exhibits intriguing conformational and configurational properties. The spirocyclic framework imparts chirality and stability, making it an interesting subject for chemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undec-3-en-2-one typically involves multicomponent reactions. One common method includes the condensation of dimedone, aromatic aldehydes, acetoacetic ester, and allylamine in specific molar ratios. This reaction proceeds via a cascade carbocyclization mechanism, leading to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes or advanced catalytic systems .

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Spiro[5.5]undec-3-en-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which spiro[5.5]undec-3-en-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved depend on the specific application, whether it be inhibiting an enzyme or activating a receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[5.5]undec-3-en-2-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

CAS No.

66868-93-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

spiro[5.5]undec-2-en-4-one

InChI

InChI=1S/C11H16O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h4-5H,1-3,6-9H2

InChI Key

OOCQAZITDZDUPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC=CC(=O)C2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.